Product packaging for Quinolin-7-ol trihydrate(Cat. No.:CAS No. 220976-09-0)

Quinolin-7-ol trihydrate

Cat. No.: B11899964
CAS No.: 220976-09-0
M. Wt: 199.20 g/mol
InChI Key: FXTDFBKLWOHZBA-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Research on Quinolin-7-ol Systems

The story of quinolin-7-ol is intrinsically linked to the discovery of its parent molecule, quinoline (B57606). Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. jddtonline.info Coal tar remains a primary source for commercial quinoline. jddtonline.info The development of synthetic methods for quinoline and its derivatives began in the late 19th century, with notable reactions such as the Skraup synthesis (1880) and the Friedländer synthesis providing pathways to this class of compounds. iipseries.org

The quinoline structure is a fundamental building block for numerous natural products and synthetic compounds. jddtonline.info Historically, quinoline derivatives have played a crucial role in medicinal chemistry, with quinine, an alkaloid from the Cinchona plant, being a prime example used for treating malaria. jddtonline.info This historical significance spurred extensive research into the synthesis and properties of a wide array of quinoline derivatives, including the hydroxyquinolines like quinolin-7-ol. Research has evolved from basic isolation and synthesis to exploring the nuanced physicochemical properties and applications of specific isomers, leading to investigations into compounds such as quinolin-7-ol and its potential as a scaffold in developing new functional molecules.

Foundational Principles and Significance in Heterocyclic Chemistry

Quinolin-7-ol is a monohydroxyquinoline, featuring a hydroxyl (-OH) group at the 7th position of the quinoline ring system. nih.govchemicalbook.comchemdad.com The fundamental structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a classic example of a nitrogen-containing heterocyclic aromatic compound. jddtonline.info This structure is responsible for its characteristic chemical properties.

The presence of the nitrogen atom in the heterocyclic ring makes quinoline a weak base. google.com The hydroxyl group in quinolin-7-ol introduces additional functionality, allowing it to participate in hydrogen bonding and acting as a proton donor. A significant aspect of hydroxyquinolines is the potential for tautomerism, where the compound can exist in equilibrium between the enol form (7-hydroxyquinoline) and the keto form (7(1H)-quinolinone). nih.govresearchgate.net The position of this equilibrium can be influenced by factors such as the solvent. researchgate.net

The quinoline ring itself can undergo various chemical reactions. Electrophilic substitution reactions, such as nitration and sulfonation, typically occur on the benzene ring portion of the molecule. google.com Nucleophilic substitution is also possible, often at the 2- or 4-positions of the pyridine ring. google.com The interplay of the aromatic system, the basic nitrogen atom, and the acidic hydroxyl group makes quinolin-7-ol a versatile building block in organic synthesis.

Current Research Landscape and Interdisciplinary Relevance

The quinoline scaffold continues to be of high interest in modern chemical research due to its broad spectrum of bioactivity. jddtonline.info Quinoline derivatives are investigated for a wide range of applications in medicinal chemistry. jddtonline.info

Specifically, 7-hydroxyquinoline (B1418103) and its derivatives are utilized in several advanced research areas:

Molecular Switches: The 7-hydroxyquinoline skeleton is used as a platform for creating molecular switches. These systems can undergo long-range proton transfer upon photo-excitation, a process studied for its potential in data storage and molecular machinery. mdpi.comgoogle.com The efficiency of this process is a subject of in-depth theoretical and experimental investigation. mdpi.com

Synthesis of Complex Molecules: Quinolin-7-ol serves as an important intermediate in the synthesis of more complex molecules. For instance, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is a key intermediate for the antipsychotic drug aripiprazole. publish.csiro.au This highlights the role of the quinolin-7-ol framework in pharmaceutical development.

Coordination Chemistry: Like other hydroxyquinolines (e.g., quinolin-8-ol), the 7-hydroxy isomer has potential as a ligand for metal ions. The ability to chelate metals makes these compounds relevant in areas such as analytical chemistry and the development of new materials. iucr.orghsppharma.com Derivatives have been synthesized for use as highly sensitive fluorescent probes for metal cations. chemeo.com

The interdisciplinary relevance of the quinolin-7-ol system extends from fundamental organic chemistry and photophysics to medicinal chemistry and materials science, demonstrating the enduring importance of the quinoline scaffold in modern research. jddtonline.info

Data Tables

Table 1: Physical and Chemical Properties of Quinolin-7-ol

PropertyValueSource(s)
IUPAC Name quinolin-7-ol nih.gov
Synonyms 7-Hydroxyquinoline, 7-Quinolinol, 7-Quinolinol Hydrate chemicalbook.comchemdad.com
CAS Number 580-20-1 nih.govchemicalbook.com
Molecular Formula C₉H₇NO nih.govchemicalbook.com
Molecular Weight 145.16 g/mol nih.govchemicalbook.com
Appearance Light beige to pale brown powder/solid nih.govchemicalbook.comchemdad.com
Melting Point 239-244 °C chemicalbook.comchemdad.com
Water Solubility 454.3 mg/L (at 20 °C) chemicalbook.comchemdad.com
pKa pK1: 5.48 (+1); pK2: 8.85 (0) (at 20 °C) chemicalbook.comchemdad.com
LogP (Octanol/Water) 1.940

Table 2: Compound Identifiers for Quinolin-7-ol

IdentifierCodeSource(s)
InChI InChI=1S/C₉H₇NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H nih.gov
InChIKey XCRPPAPDRUBKRJ-UHFFFAOYSA-N nih.gov
SMILES C1=CC2=C(C=C(C=C2)O)N=C1 nih.gov
ChEBI ID 48980 nih.gov
PubChem CID 135426866 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO4 B11899964 Quinolin-7-ol trihydrate CAS No. 220976-09-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

220976-09-0

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

quinolin-7-ol;trihydrate

InChI

InChI=1S/C9H7NO.3H2O/c11-8-4-3-7-2-1-5-10-9(7)6-8;;;/h1-6,11H;3*1H2

InChI Key

FXTDFBKLWOHZBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)N=C1.O.O.O

Origin of Product

United States

Synthetic Strategies for Quinolin 7 Ol and Its Functionalized Derivatives

Established Synthetic Pathways for the Quinolin-7-ol Core

The construction of the fundamental Quinolin-7-ol structure often relies on adaptations of well-established heterocyclic synthesis methods. These classical reactions, while foundational, are continually being refined to improve yields, regioselectivity, and substrate scope.

Adaptations of Classical Heterocyclic Synthesis Methods

Several classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, form the bedrock for accessing the quinoline framework. rsc.orgresearchgate.netscispace.com These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones under acidic conditions. researchgate.netgoogle.com For the synthesis of Quinolin-7-ol, these reactions would utilize an m-aminophenol derivative as the starting aniline (B41778) component.

For instance, the Skraup synthesis involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. google.com The Doebner-von Miller reaction is a more general approach that uses α,β-unsaturated aldehydes or ketones. ijpsjournal.com The Friedländer synthesis, another cornerstone method, involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group. nih.gov An indirect Friedländer synthesis has also been developed, utilizing the oxidative cyclization of 2-aminobenzylic alcohols with ketones. nih.gov

These classical methods, while effective, often require harsh reaction conditions and can sometimes lead to mixtures of products. google.com

Regioselective Functionalization Approaches

Achieving regioselective functionalization of the quinoline ring is crucial for synthesizing specific isomers like Quinolin-7-ol and for introducing further substituents at desired positions. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the site-selective functionalization of quinolines. mdpi.comnih.gov

Electrophilic halogenation of quinoline derivatives can also provide a handle for further functionalization. For example, the halogenation of 8-methoxyquinoline (B1362559) has been studied, showing that monochlorination and monobromination occur at the 5-position under acidic and neutral conditions, while iodination takes place at the 7-position. researchgate.net This regioselectivity provides a route to introduce substituents at specific locations on the quinoline core.

Furthermore, directed metalation strategies, using reagents like lithium diisopropylamide (LDA), can achieve regioselective functionalization. For instance, the C-3 position of 4,7-dichloroquinoline (B193633) can be selectively metalated, allowing for the introduction of various electrophiles.

Advanced Synthetic Methodologies for Quinolin-7-ol Derivatives

Building upon the foundational methods, advanced synthetic strategies have been developed to introduce a wide array of functional groups and to construct more complex molecular architectures incorporating the Quinolin-7-ol moiety.

Introduction of Diverse Substituents for Targeted Properties

The ability to introduce various substituents onto the Quinolin-7-ol core is essential for tuning its chemical and physical properties for specific applications. For example, the introduction of strong electron-donating groups into the pyridine (B92270) ring of 8-(pyridin-2-yl)quinolin-7-ols has been theoretically shown to create optimal conditions for these molecules to act as proton cranes. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing aryl and vinyl substituents. A method has been developed for the introduction of these groups at the 5 or 7-position of 8-hydroxyquinoline (B1678124) by coupling the corresponding boronic acid ester derivatives with aryl or vinyl halides. researchgate.net

Furthermore, a modified Mannich reaction has been used to synthesize 8-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)quinolin-7-ol, a molecule that acts as a highly sensitive fluorescence probe for metal ions. rsc.orgrsc.org The synthesis of 8-methoxy-2-arylquinolin-7-ol derivatives has been achieved starting from vanillin, involving steps like nitration, aldol (B89426) condensation, and reductive cyclization. hnuejs.edu.vn

Starting MaterialReagents and ConditionsProductReference
Vanillin1. Esterification, Nitration, Hydrolysis 2. Aryl methyl ketones (Aldol condensation) 3. SnCl2, HCl (Reduction)8-methoxy-2-arylquinolin-7-ol derivatives hnuejs.edu.vn
7-hydroxyquinoline (B1418103)1-aza-15-crown-5-ether, Modified Mannich reaction8-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)quinolin-7-ol rsc.orgrsc.org
8-hydroxyquinoline1. Regioselective borylation 2. Aryl/vinyl halides, Suzuki coupling5- or 7-substituted 8-hydroxyquinolines researchgate.net
7-hydroxyquinolineSubstituted pyridines (Theoretical study)8-(pyridin-2-yl)quinolin-7-ol derivatives nih.gov

Synthesis of Multi-ring Systems Incorporating Quinolin-7-ol Moieties (e.g., Furoquinolines, Dibenzoquinolines, Quinolino[7,8-h]quinolines)

The Quinolin-7-ol framework can be incorporated into larger, multi-ring systems, leading to compounds with unique properties and potential applications.

Furoquinolines: The synthesis of furo[3,2-f]quinolines has been achieved through a process involving the thermal rearrangement of quinolin-6-ol ethers, followed by acid-catalyzed intramolecular cyclization. arkat-usa.org Another approach to furoquinoline derivatives involves the Pd/Cu catalyzed carbonylation of α-aminoaryl-tethered compounds. researchgate.net

Dibenzoquinolines: The synthesis of dibenzo[f,h]quinolines has been accomplished via the reaction of cyclic diaryliodonium salts with 2-chloronicotinic acid, catalyzed by palladium. rsc.org Further functionalization of the dibenzo[f,h]quinoline (B3252415) core, such as hydroxylation, can be achieved using palladium acetate (B1210297) and an oxidant. rsc.org Benzo[f]quinolin-7-ol and benzo[h]quinolin-7-ol derivatives have also been synthesized, often through multi-step sequences involving condensation and cross-coupling reactions. ontosight.aiontosight.ai

Quinolino[7,8-h]quinolines: The synthesis of the superbasic quinolino[7,8-h]quinoline system can be challenging. wgtn.ac.nznih.gov One approach involves the use of halogenated precursors like 4,9-dichloroquinolino[7,8-h]quinoline, which allows for the introduction of various substituents. wgtn.ac.nznih.govacs.org The basicity of these compounds can be tuned by the introduction of electron-donating or electron-withdrawing groups. wgtn.ac.nznih.gov For example, N4,N4,N9,N9-tetraethylquinolino[7,8-h]quinoline-4,9-diamine has been shown to be more superbasic than the parent compound. nih.govacs.org A beryllium complex of 4,9-dihydroxyquinolino[7,8-h]quinoline has also been synthesized and characterized. massey.ac.nzmassey.ac.nz

Fused Ring SystemSynthetic ApproachKey Intermediates/ReagentsReference
Furo[3,2-f]quinolinesThermal rearrangement and cyclizationEthers of quinolin-6-ol, Acid catalyst arkat-usa.org
Dibenzo[f,h]quinolinesPalladium-catalyzed reactionCyclic diaryliodonium salts, 2-chloronicotinic acid rsc.org
Quinolino[7,8-h]quinolinesFunctionalization of halogenated precursors4,9-dichloroquinolino[7,8-h]quinoline wgtn.ac.nznih.govacs.org

Stereoselective Synthesis and Chiral Quinolin-7-ol Derivatives

The synthesis of chiral quinoline derivatives is of significant interest, particularly for applications in medicinal chemistry and catalysis. Asymmetric synthesis methods are employed to produce enantiomerically pure or enriched compounds.

While specific examples for the stereoselective synthesis of Quinolin-7-ol itself are not prevalent in the provided search results, methods for related chiral quinoline structures have been developed. For instance, the stereoselective synthesis of cis- and trans-1-alkyl-5,5-dimethyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-7-ol has been reported. nih.gov The synthesis of structurally constrained hybrid derivatives of octahydrobenzo[g or f]quinolin-7-ol has also been explored, involving stereoselective reduction steps. nih.gov

The development of chiral catalysts, such as C2-symmetric primary chiral diamines containing quinoline fragments, has enabled the asymmetric synthesis of other heterocyclic compounds, which could potentially be adapted for Quinolin-7-ol derivatives. zioc.ru

Catalytic Approaches and Green Chemistry Principles in Quinolin-7-ol Synthesis

The synthesis of quinolin-7-ol and its derivatives has evolved from classical methods to more sophisticated catalytic strategies, increasingly incorporating the principles of green chemistry. These modern approaches aim to enhance efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Catalytic methods are central to the efficient synthesis of the quinoline scaffold. Traditional named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been adapted and optimized through the use of various catalysts. rsc.orgiipseries.org For instance, the Skraup reaction, which typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, is one of the foundational methods for producing quinolines. iipseries.orguop.edu.pk A modification of this approach allows for the synthesis of 7-hydroxyquinoline. When meta-aminophenol or its derivatives are used as the starting aniline, the Skraup reaction can yield a mixture of 5-hydroxy and 7-hydroxyquinolines. rsc.org

A notable one-pot procedure for the specific preparation of 7-hydroxyquinoline involves the reaction of 3-N-tosylaminophenol with diisopropylethylamine. researchgate.net This method is significant as it streamlines the process, reducing the need for isolating intermediates and minimizing exposure to hazardous reagents like acrolein. researchgate.net Another synthetic route involves a multi-step process starting from 6-bromoisatin, which includes a palladium-catalyzed step to eventually form 7-hydroxyquinoline-4-carboxylic acid. google.com

The principles of green chemistry are increasingly being applied to quinoline synthesis to address the drawbacks of traditional methods, which often involve harsh conditions, hazardous materials, and significant waste generation. ijpsjournal.comresearchgate.net These principles focus on improving atom economy, using safer solvents and reagents, and increasing energy efficiency. nih.gov

Key green chemistry strategies in quinoline synthesis include:

Microwave-Assisted Synthesis (MAS): The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.gov For example, a microwave-enhanced, catalyst-free Friedländer synthesis has been developed for assembling 8-hydroxyquinolines, showing significantly higher yields than oil bath heating. nih.gov A modified Skraup reaction for quinolines has also been successfully performed using microwave irradiation in water, highlighting a greener approach. researchgate.net

Use of Green Catalysts: There is a growing interest in using catalysts that are less toxic, cheaper, and reusable. nih.gov Examples include Lewis acids like bismuth chloride (BiCl₃), which is non-corrosive and relatively non-toxic, and various nanocatalysts. nih.govrsc.org Nanocatalysts, such as those based on iron oxide or copper oxide, are particularly advantageous due to their high surface area, which can lead to high catalytic activity, and the ease with which they can be recovered and reused. nih.govjns.edu.af

Environmentally Benign Solvents and Solvent-Free Reactions: A major focus of green chemistry is the replacement of hazardous organic solvents with greener alternatives like water or ethanol (B145695), or eliminating the solvent altogether. researchgate.netnih.gov Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several quinoline syntheses have been successfully carried out in water. nih.gov Solvent-free, or neat, reaction conditions are also highly desirable as they reduce waste and simplify purification. nih.gov

Multi-Component and One-Pot Reactions: Syntheses that involve combining three or more reactants in a single step (multi-component reactions) or that proceed through several transformations without isolating intermediates (one-pot reactions) are highly efficient. rsc.orgresearchgate.net These methods improve atom economy and reduce the time, energy, and materials used for purification. rsc.org

The following table summarizes various catalytic approaches and their adherence to green chemistry principles for the synthesis of quinoline derivatives, with relevance to quinolin-7-ol.

Synthetic MethodCatalystKey Green FeaturesStarting Material (for 7-HQ)Ref.
Skraup Reaction H₂SO₄Use of glycerol (biodiesel by-product)m-Aminophenol rsc.org
One-Pot Synthesis DiisopropylethylamineOne-pot procedure, avoids isolation of hazardous intermediates3-N-Tosylaminophenol researchgate.net
Friedländer Synthesis Acid or BaseCan be performed catalyst-free; microwave-enhancement improves efficiency2-Aminoaryl ketone & α-methylene carbonyl nih.govwikipedia.org
Palladium-Catalyzed Carbonylation PalladiumCatalytic turnover7-Hydroxyquinoline-4-yl trifluoromethanesulfonate google.com
Nanocatalyst-based Friedländer Fe₃O₄-based MNPsReusable catalyst, solvent-free conditions2-Aminoaryl ketone & 1,3-dicarbonyl compound nih.gov

The integration of catalytic efficiency with green chemistry principles offers promising pathways for the sustainable production of quinolin-7-ol and its functionalized derivatives, minimizing environmental impact while maximizing synthetic efficacy.

Theoretical and Computational Investigations of Quinolin 7 Ol Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations have become an indispensable tool for elucidating the properties of quinolin-7-ol systems at the molecular level. These methods allow for a detailed exploration of both ground and excited electronic states, offering predictions of structure, stability, and spectroscopic properties that are often in excellent agreement with experimental data. global-sci.comglobal-sci.com

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecular systems due to its favorable balance of accuracy and computational cost. For 7-hydroxyquinoline (B1418103) (7HQ) and its derivatives, DFT calculations have been instrumental in determining optimized geometries, relative energies of tautomers, and vibrational frequencies. researchgate.netacs.org

Researchers have employed various DFT functionals, such as the hybrid functional B3-LYP and the meta-hybrid GGA functional M06-2X, to model the ground-state potential energy surface. global-sci.commdpi.com These studies consistently show that the enol tautomer is significantly more stable than the keto tautomer in the gas phase and in non-polar solvents. mdpi.commdpi.com The M06-2X functional, in particular, has demonstrated high predictability for tautomeric compositions in solution. mdpi.com DFT calculations have been used to design "proton cranes" based on the 7HQ framework, where the ground state must exist as a single enol tautomer for the switching action to occur. researchgate.netnih.gov The choice of functional and basis set, such as the triple-ζ valence quality with polarization functions (TZVP), is critical for obtaining reliable results. global-sci.commdpi.com

Table 1: Representative DFT Calculated Relative Energies for 7-Hydroxyquinoline Tautomers
Tautomeric SystemMethod/Basis SetSolventRelative Energy (kcal/mol) (Keto vs. Enol)Reference
7HQ·(NH₃)₃DFTGas Phase+8.6 researchgate.net
8-((phenylimino)methyl)quinolin-7-olDFTTolueneKK and K forms are close in energy researchgate.net
HQBTM06-2X/TZVPTolueneK is more stable than KK mdpi.com

Note: This table presents illustrative data from various studies on 7HQ derivatives. "KK" and "K" refer to different keto tautomers in more complex systems. The energy reference is the most stable enol form.

The photophysical and photochemical behavior of quinolin-7-ol is governed by its properties in electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying these states, allowing for the optimization of excited-state geometries and the calculation of vertical excitation and emission energies. global-sci.commdpi.com Functionals like CAM-B3LYP are often chosen for excited-state calculations, especially for systems involving charge transfer or excited-state proton transfer, as they provide a more accurate description compared to standard hybrid functionals. mdpi.commdpi.comnih.gov

These calculations reveal that upon photoexcitation to the first singlet excited state (S₁), the acidity of the hydroxyl group and the basicity of the quinolinic nitrogen atom increase significantly, promoting the transfer of a proton. aip.org TD-DFT calculations have been used to map the potential energy curves for proton transfer in 7HQ complexed with solvent molecules, identifying transition states and energy barriers. scispace.com For instance, in a 7HQ-(CH₃OH)₃ cluster, the calculated barrier for excited-state proton transfer was found to be between 5.35 and 6.65 kcal/mol. scispace.com

More advanced wavefunction-based methods, such as the Algebraic Diagrammatic Construction to the second order (ADC(2)), have also been applied. mdpi.comacs.org ADC(2) can offer a more reliable description of the excited-state potential energy surface, especially in regions of conical intersections which are crucial for radiationless deactivation pathways. mdpi.com Studies on related systems show that ADC(2) provides a good benchmark for assessing the performance of TD-DFT methods. acs.org

Alongside DFT, traditional ab initio wavefunction-based methods have been employed to study 7-hydroxyquinoline systems. Multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF), followed by second-order perturbation theory (CASPT2), are used to provide a high-level description of the electronic states, particularly for the tautomerization process in the excited state. researchgate.net These methods are important for validating results from more computationally efficient methods like TD-DFT, especially when describing bond-breaking/forming processes inherent to proton transfer. global-sci.com

Ab initio computations have corroborated experimental findings and provided deeper insight into the photophysics of 7-hydroxyquinoline-8-carbaldehydes. researchgate.netacs.org Semi-empirical methods, such as Configuration Interaction Singles (CIS), have also been used in earlier studies to investigate excited-state mechanisms, although they are generally less accurate than modern DFT or ab initio approaches. global-sci.com

Mechanistic Insights into Tautomerism and Proton Transfer Phenomena

The interplay between the enol and keto forms of quinolin-7-ol, known as tautomerism, and the movement of a proton from the hydroxyl group to the nitrogen atom, is a defining feature of its chemistry. This process can occur in the ground state but is dramatically enhanced in the excited state.

In its ground electronic state, quinolin-7-ol can exist in two tautomeric forms: the enol form (7-hydroxyquinoline) and the keto form (7(1H)-quinolinone). Theoretical calculations and experimental data from NMR and electronic absorption spectra confirm that the enol tautomer is substantially more stable. acs.orgmdpi.com The direct intramolecular proton transfer is hindered by the large distance between the donor -OH group and the acceptor nitrogen atom. researchgate.netnih.gov

Consequently, the formation of the keto tautomer in the ground state is typically mediated by intermolecular interactions. researchgate.netacs.org In protic solvents or in the presence of water molecules, as in the trihydrate, a "proton wire" or "solvent bridge" can form, facilitating the proton transfer. researchgate.netresearchgate.net DFT calculations on 7HQ clustered with ammonia (B1221849) or methanol (B129727) molecules have successfully modeled this solvent-assisted tautomerization, showing how the hydrogen-bond network lowers the energy barrier for proton exchange. researchgate.netacs.org The equilibrium can be shifted towards the keto form in highly polar and/or protic media. acs.org

Upon absorption of light, the 7-hydroxyquinoline moiety undergoes a significant redistribution of electron density, leading to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com This process is exceptionally fast and often involves the assistance of the surrounding hydrogen-bonded network. scispace.comacs.org Theoretical studies show that in the S₁ state, the keto form becomes energetically more favorable than the enol form, providing a strong thermodynamic driving force for the proton transfer. researchgate.net

TD-DFT calculations have been crucial in elucidating the mechanism of ESIPT. For 7HQ in the presence of hydrogen-donating molecules, the intermolecular hydrogen bonds are strengthened in the S₁ state, which promotes the proton transfer along the hydrogen-bonded bridge. scispace.comglobal-sci.comglobal-sci.com This results in the formation of an excited keto-tautomer, which is responsible for a characteristic, large Stokes-shifted fluorescence. acs.org In systems designed as molecular switches or "proton cranes," this ESIPT process is the key step, often followed by intramolecular rotation to complete the switching cycle. mdpi.comnih.govresearchgate.net The dynamics can be complex, sometimes involving multiple proton transfer steps or competition with other photochemical pathways like isomerization. mdpi.com

Table 2: Key Computational Findings on ESIPT in 7-Hydroxyquinoline Systems
SystemMethodKey FindingReference
7HQ cyclic dimerTheoretical ApproachUndergoes a fast excited-state double proton-transfer reaction. acs.org
7HQ-(CH₃OH)₃TD-DFTTwo competitive proton transfer pathways exist with energy barriers of 5.35 and 6.65 kcal/mol. scispace.com
7HQ·(NH₃)₃TD-DFTA wagging motion of the hydrogen-bonded wire accompanies the proton transfer, breaking the system's symmetry. global-sci.comglobal-sci.com
7HQ-based Schiff basesADC(2)ESIPT competes with trans-cis isomerization around the azomethine double bond. mdpi.com

Computational Design of Proton Crane Molecular Switches Based on Quinolin-7-ol Platforms

The unique photophysical properties of quinolin-7-ol have made it a foundational platform for the computational design of molecular switches, particularly those that function as "proton cranes." mdpi.com These systems are engineered to transport a proton over a significant intramolecular distance upon photoexcitation. mdpi.com The core concept involves coupling the quinolin-7-ol tautomeric unit with a "proton crane unit" (PCU). mdpi.commdpi.com In the ground state, the molecule exists predominantly in its enol (E) form. Upon irradiation, an excited-state intramolecular proton transfer (ESIPT) occurs, initiating a series of steps that ultimately lead to the formation of a keto (K) tautomer in the ground state, effectively "switching" the molecule's state. scilit.comdntb.gov.ua This process can be monitored through changes in spectroscopic signals, as the enol and keto forms typically have distinct absorption and emission profiles. nih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools that have been instrumental in designing and understanding these proton crane systems. mdpi.comscilit.comdntb.gov.ua These methods allow for the detailed investigation of the ground and excited state properties of different tautomeric forms, providing insights into their relative stabilities and the energy barriers associated with the proton transfer process. mdpi.comnih.gov

A notable example of a computationally designed and experimentally validated proton crane is 8-(benzo[d]thiazol-2-yl)quinolin-7-ol (HQBT). mdpi.commdpi.comnih.gov In this molecule, the benzothiazole (B30560) group acts as the PCU. mdpi.comnih.gov Upon irradiation in acetonitrile (B52724), HQBT exhibits a clean forward switching from the enol to the keto form. mdpi.com This switching process involves the initial ESIPT from the enol form (E) to an excited keto-enol form (KE*), followed by intramolecular rotation and relaxation to the ground state, populating both the initial enol (E) and the final keto (K) forms. nih.govmdpi.com

Role of Substituents and Crane Units in Proton Transfer Efficiency

The efficiency of proton transfer in quinolin-7-ol-based molecular switches is highly dependent on the electronic properties of the substituents and the nature of the proton crane unit (PCU). mdpi.comnih.gov Computational studies have systematically explored these factors to optimize the switching performance. mdpi.comnih.gov

The introduction of substituents on the PCU can significantly alter the relative stabilities of the different tautomeric forms involved in the switching cycle. For instance, in the 8-(benzo[d]thiazol-2-yl)quinolin-7-ol (HQBT) system, the addition of electron-acceptor substituents to the benzothiazole ring has been shown to increase the switching efficiency. mdpi.comnih.gov This is because electron-accepting groups can stabilize the final keto (K) tautomer relative to the intermediate keto-keto (KK) form, promoting a cleaner switch. mdpi.com However, the position of the substituent is also crucial, as it influences the dipole moments of the various tautomeric states, which in turn affects their stabilization in different solvent environments. mdpi.com

The choice of the PCU itself is a critical design parameter. Theoretical investigations have explored various heterocyclic systems as potential PCUs, including pyridine (B92270), isoquinoline, pyrimidine, and 4-nitropyridine. scilit.comdntb.gov.uanih.gov The suitability of a PCU is determined by several factors, including the basicity of its nitrogen atom and the structural effects arising from its conjugation with the quinolin-7-ol platform. mdpi.comscilit.comdntb.gov.ua For example, in the 8-(pyridin-2-yl)quinolin-7-ol system, introducing strong electron-donating substituents on the pyridine ring was found to create favorable conditions for the molecule to act as a proton crane. mdpi.comnih.gov This is attributed to the enhanced basicity of the pyridine nitrogen, which facilitates the proton transfer from the quinolin-7-ol hydroxyl group in the excited state. mdpi.com

The interplay between the aromaticity of the quinolin-7-ol platform and the PCU also plays a role. The efficiency of the switching process can be influenced by changes in aromaticity during the tautomerization steps. scilit.comdntb.gov.ua Ultimately, the goal is to achieve a scenario where the enol tautomer is the sole stable form in the ground state, while the keto tautomer is favored after photoexcitation and subsequent relaxation. scilit.comdntb.gov.ua

Table 1: Effect of Substituents on the Relative Gibbs Free Energies (in kcal/mol) of Tautomeric and Transition States in Toluene for HQBT Derivatives
SubstituentΔG (KK)ΔG (K)ΔG (TS(KK-K))
H0.00.05.8
4'-F0.3-0.66.0
5'-F0.5-0.26.1
6'-F0.4-0.36.1
7'-F0.2-0.75.9
4'-CN0.8-1.56.4
5'-CN1.2-0.86.6
6'-CN1.0-1.06.6
7'-CN0.7-1.86.3

Data sourced from a computational study using the M06-2X/TZVP level of theory. mdpi.com

Analysis of Potential Energy Surfaces and Reaction Pathways

The mechanism of proton transfer in quinolin-7-ol based molecular switches is elucidated through the analysis of potential energy surfaces (PESs) for both the ground and excited states. mdpi.comnih.gov These surfaces map the energy of the system as a function of the geometric coordinates, revealing the most stable tautomeric forms (minima on the PES) and the energy barriers (transition states) that separate them. mdpi.comresearchgate.net

For a typical proton crane system like 8-(benzo[d]thiazol-2-yl)quinolin-7-ol (HQBT), the ground-state PES shows that the enol (E) tautomer is the most stable form. mdpi.comnih.gov The proton transfer to form the keto (K) tautomer is energetically unfavorable in the ground state. rsc.org However, upon photoexcitation to the first singlet excited state (S1), the PES changes dramatically. mdpi.com The excited-state intramolecular proton transfer (ESIPT) from the enol (E) to the excited keto-enol (KE) form becomes a barrierless or very low-barrier process. nih.gov

From the KE* state, the molecule can undergo intramolecular rotation around the bond connecting the quinolin-7-ol and the proton crane unit. mdpi.com This rotation leads to a conical intersection, a point where the excited-state and ground-state PESs touch, allowing for efficient non-radiative decay back to the ground state. mdpi.commdpi.com This relaxation process populates both the initial enol (E) form and the final keto (K) form on the ground-state PES. mdpi.com The relative populations of E and K depend on the topology of the PES in the vicinity of the conical intersection. mdpi.comnih.gov

Table 2: Relative Energies (ΔE) and Gibbs Free Energies (ΔG) in kcal/mol for the Tautomeric and Transition States of HQBT in Toluene
StateΔE (S0)ΔG (S0)ΔE (S1)ΔG (S1)
E0.00.0--
KE10.110.31.41.6
KK12.512.42.92.8
K12.312.33.53.5
TS(E-KE)18.216.50.00.0
TS(KE-KK)12.913.02.12.0
TS(KK-K)13.113.03.43.3

S0 represents the ground state and S1 represents the first singlet excited state. The energies are relative to the E state for the S1 values. Data obtained from DFT (M06-2X/TZVP for S0) and TD-DFT (CAM-B3LYP/TZVP for S1) calculations. mdpi.com*

Influence of Solvent Environment on Tautomeric Preferences and ESIPT

The solvent environment plays a crucial role in the tautomeric equilibrium and the excited-state intramolecular proton transfer (ESIPT) process in quinolin-7-ol systems. mdpi.commdpi.commdpi.com The polarity of the solvent can significantly influence the relative stabilities of the different tautomeric forms, which often possess different dipole moments. mdpi.com

In nonpolar aprotic solvents, the enol form of quinolin-7-ol is generally favored. mdpi.com The keto tautomer is typically only observed in protic solvents or in the presence of water, where it is formed through an intermolecular, solvent-assisted proton transfer mechanism. mdpi.com In the context of proton crane molecular switches, the solvent can affect the efficiency of the switching process. For example, in the 8-(benzo[d]thiazol-2-yl)quinolin-7-ol (HQBT) system, switching is less efficient in low-polarity aprotic solvents. mdpi.comnih.gov In contrast, in a polar solvent like acetonitrile, the more polar keto (K) tautomer is significantly stabilized, leading to a clean and highly efficient switching process with over 95% conversion. nih.gov

Computational studies often employ implicit solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effect of the solvent. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule. mdpi.com Theoretical calculations have shown that an external electric field can be used to mimic the implicit solvent effect, where the stabilization of more polar tautomers increases with the field strength. nih.govmdpi.com

Explicit solvent effects, where specific interactions like hydrogen bonding with solvent molecules are considered, can also be important. mdpi.com In protic solvents, solvent molecules can form hydrogen-bonded complexes with the quinolin-7-ol system, potentially altering the energy landscape for proton transfer. rsc.org Studies on 7-hydroxyquinoline with an ethanol (B145695) dimer have shown that while proton transfer is forbidden in the excited state in a vacuum, it becomes possible in a solvent environment due to a reduction in the energy barrier and stabilization of the product. rsc.org The rate of excited-state proton transfer has been observed to increase with the polarity of the solvent. rsc.org

Spectroscopic Property Predictions and Interpretations (e.g., NMR, UV-Vis, Fluorescence)

Computational methods are essential for predicting and interpreting the spectroscopic properties of quinolin-7-ol systems, which is crucial for understanding their tautomeric behavior and proton transfer dynamics. mdpi.comresearchgate.netresearchgate.net

UV-Vis Absorption and Fluorescence: Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. mdpi.com By calculating the vertical excitation energies and oscillator strengths, it is possible to simulate the UV-Vis absorption spectra of the different tautomers of quinolin-7-ol. mdpi.comresearchgate.net Typically, the enol (E) and keto (K) forms have distinct absorption bands. nih.gov For instance, in the 8-(benzo[d]thiazol-2-yl)quinolin-7-ol (HQBT) system, the E tautomer absorbs at around 360 nm. nih.gov The keto tautomer's absorption is generally red-shifted compared to the enol form. nih.gov

The fluorescence spectra are also characteristic of the specific tautomeric form. The enol form of quinolin-7-ol typically exhibits fluorescence, but upon photoexcitation, a rapid excited-state intramolecular proton transfer (ESIPT) can occur, leading to the formation of an excited keto tautomer (K). researchgate.net This K species can then fluoresce, resulting in a large Stokes shift between the absorption and emission bands. researchgate.net In some cases, dual emission can be observed, corresponding to fluorescence from both the locally excited enol form and the tautomeric keto form. nih.gov The predicted emission wavelengths from computational calculations help in assigning the experimentally observed fluorescence bands. researchgate.net For example, in HQBT, emission is detected at around 440 nm, which is attributed to the fast ESIPT to the KE* state followed by radiative decay. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying tautomeric equilibria in solution. acs.org Computational methods can predict the NMR chemical shifts (e.g., ¹H and ¹³C) for the different tautomeric forms. researchgate.net By comparing the calculated chemical shifts with the experimental data, it is possible to identify the predominant tautomer in a given solvent and to study the solvent-dependent equilibrium between the enol and keto forms. acs.org

Different computational functionals and basis sets are employed for these predictions. For instance, the M06-2X functional is often used for ground-state geometry optimizations and predicting tautomeric compositions, while functionals like B3LYP are used for predicting UV-Vis spectra. mdpi.commdpi.com The accuracy of the predictions is validated by comparing them with experimental data. researchgate.netresearchgate.net

Table 3: Predicted Spectroscopic Data for Quinolin-8-ol (a related isomer)
PropertyComputational MethodPredicted ValueExperimental Value
UV-Vis λmaxB3LYP-Bathochromic shift with increasing solvent polarity
¹H NMR Chemical ShiftsGIAOGood agreement-
¹³C NMR Chemical ShiftsGIAOGood agreement-

This table illustrates the application of computational methods to a related quinoline (B57606) derivative, showing the correlation between theoretical predictions and experimental observations. researchgate.netresearchgate.net

Analysis of Non-Covalent Interactions and Intermolecular Effects

Non-covalent interactions play a significant role in the structure, stability, and function of quinolin-7-ol systems, particularly in the context of proton transfer and molecular recognition. wikipedia.orgencyclopedia.pub These interactions, which include hydrogen bonding, van der Waals forces, and π-effects, are weaker than covalent bonds but are crucial in determining the three-dimensional structure of molecules and their interactions with the environment. wikipedia.org

Intermolecular Interactions: The interactions of quinolin-7-ol with solvent molecules or other solute molecules are predominantly non-covalent. mdpi.com Hydrogen bonding is a particularly important intermolecular interaction, especially in protic solvents. encyclopedia.pub Quinolin-7-ol can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen atom). acs.org These interactions can lead to the formation of hydrogen-bonded complexes, which can mediate proton transfer. acs.org For instance, the formation of cyclic dimers of 7-hydroxyquinoline in nonpolar solvents can facilitate a double proton transfer reaction in the excited state. mdpi.com Similarly, the formation of a 1:1 complex with acetic acid can also lead to an excited-state double proton transfer. acs.org

The study of these non-covalent interactions is essential for understanding the behavior of quinolin-7-ol in different environments and for designing systems with specific properties, such as molecular sensors and switches. wikipedia.orgscholaris.ca

Coordination Chemistry of Quinolin 7 Ol and Its Metal Complexes

Quinolin-7-ol as a Multidentate Ligand

Quinolin-7-ol, like its more famous isomer 8-hydroxyquinoline (B1678124), is a potent multidentate ligand. The term multidentate refers to a ligand that can form two or more bonds to a central metal ion. purdue.edu Quinolin-7-ol functions as a bidentate chelating agent, coordinating to a metal ion through two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group. This chelation results in the formation of a stable six-membered ring with the metal center.

The coordination ability of quinolinol derivatives is well-established. The nitrogen atom acts as a Lewis base, donating its lone pair of electrons, while the hydroxyl group can be deprotonated to form an anionic oxygen donor, which creates a strong coordinate bond. Theoretical studies on related molecules, such as 8-(pyridin-2-yl)quinolin-7-ol, confirm the strong potential for donor-acceptor interactions between the hydroxyl group and the quinoline nitrogen, which facilitates the coordination process. nih.gov The formation of this stable chelate ring, known as the chelate effect, enhances the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands.

Derivatives of 8-quinolinol are well-known chelating agents used in analytical chemistry and as bidentate ligands in structural chemistry. nih.gov While the literature on Quinolin-7-ol is less extensive, its structural similarity to 8-hydroxyquinoline strongly suggests it shares this capacity for effective bidentate coordination with a wide range of metal ions, including transition metals, alkali metals, and alkaline earth metals.

Synthesis and Structural Elucidation of Transition Metal Complexes with Quinolin-7-ol Ligands

The synthesis of transition metal complexes with quinoline-based ligands is typically achieved through straightforward reaction pathways. Generally, a solution of the metal salt (e.g., chloride, nitrate, or acetate) is mixed with a solution of the quinolinol ligand in a suitable solvent, such as ethanol (B145695) or methanol (B129727). researchgate.netresearchgate.net The reaction often proceeds at room temperature or with gentle heating, leading to the precipitation of the metal complex.

While specific crystal structures for Quinolin-7-ol complexes are not extensively documented in the reviewed literature, the principles of their formation and structure can be inferred from the vast body of work on related quinoline derivatives. For instance, studies on a julolidine–quinoline based Schiff base ligand have demonstrated the synthesis and structural characterization of its complexes with various 3d transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). rsc.org These studies reveal the formation of both mononuclear and dinuclear structures, showcasing the versatility of the quinoline scaffold in complex formation. rsc.org

The primary chelation mode for Quinolin-7-ol is expected to be N,O-bidentate, where the quinoline nitrogen and the deprotonated hydroxyl oxygen bind to the metal center. This coordination pattern is consistently observed in complexes of the related 8-hydroxyquinoline ligand. nih.gov The resulting coordination geometry around the metal ion is dictated by several factors, including the metal's preferred coordination number, the steric bulk of the ligand, and the ligand-to-metal ratio.

Common geometries observed for transition metal complexes with bidentate quinoline-type ligands include:

Octahedral: With a 2:1 ligand-to-metal ratio (ML2), and including two additional solvent or ancillary ligands, or a 3:1 ratio (ML3), an octahedral geometry is common for many transition metals.

Square Planar: This geometry is frequently observed for d8 metal ions like Ni(II) and Cu(II). For example, a copper complex with a julolidine–quinoline ligand was found to have a square planar coordination polyhedron. rsc.org

Tetrahedral: This geometry is also possible, particularly for metals like Zn(II) and Cd(II).

The table below summarizes typical coordination geometries found in complexes with ligands analogous to Quinolin-7-ol.

Metal IonLigand SystemObserved Geometry
Cu(II)Julolidine-QuinolineSquare Planar rsc.org
Ni(II)Julolidine-QuinolineOctahedral (in a 1:2 Ni:L ratio complex) rsc.org
Co(II)Julolidine-QuinolineOctahedral (in a 1:2 Co:L ratio complex) rsc.org
Fe(III)Quinoline-iminophenolateMeridional (Octahedral) rsc.org
Zn(II)8-Hydroxyquinoline isosteresBidentate (Tetrahedral) nih.gov

The modification of the quinoline ligand scaffold through the addition of various functional groups can significantly influence the properties and formation of the resulting metal complexes. Attaching electron-donating or electron-withdrawing groups to the quinoline ring can alter the electron density on the donor atoms, thereby affecting the stability and reactivity of the complexes.

For example, introducing bulky substituents can create steric hindrance that influences the coordination geometry and can prevent the formation of certain structures. Conversely, derivatization can be used to introduce additional coordination sites or to link multiple quinoline units together to create bridging ligands capable of forming multinuclear complexes or coordination polymers. nih.gov The synthesis of a ligand featuring two 8-hydroxyquinoline units linked by a flexible chain led to the formation of coordination polymers with various transition metals. tandfonline.com Such derivatization is a key strategy in designing ligands for specific applications, such as tuning the electronic properties for sensing or creating porous structures in metal-organic frameworks.

Spectroscopic and Magnetic Properties of Quinolin-7-ol Metal Complexes

The formation of metal complexes with Quinolin-7-ol leads to distinct changes in spectroscopic properties, which are essential for characterization. In Infrared (IR) spectroscopy, coordination of the quinoline nitrogen is typically observed as a shift in the C=N stretching frequency. The deprotonation and coordination of the hydroxyl group are confirmed by the disappearance of the broad O-H stretching band and the appearance of a new band corresponding to the M-O bond. bendola.com

Electronic spectroscopy (UV-Visible) provides information about the electronic transitions within the complex. These spectra are often dominated by intense ligand-centered π-π* and n-π* transitions. For transition metal complexes, weaker d-d transitions can sometimes be observed in the visible region, and their position provides insight into the coordination geometry and the ligand field strength. For instance, Cu(II) complexes often exhibit a broad absorption band in the 600-900 nm range, which is characteristic of d-d transitions in a tetragonal or square planar environment.

The magnetic properties of these complexes are determined by the number of unpaired d-electrons on the central metal ion. uomustansiriyah.edu.iq Complexes with unpaired electrons are paramagnetic, and their magnetic moment can be measured to determine the electron configuration and spin state of the metal. uomustansiriyah.edu.iq For example, a study on Cu(II) halide complexes with quinoline revealed antiferromagnetic interactions between the metal centers. tandfonline.com Similarly, Fe(III) complexes with quinoline-based ligands have been shown to exhibit spin crossover (SCO) behavior, where the spin state of the metal changes in response to external stimuli like temperature. rsc.org

Table of Expected Spectroscopic and Magnetic Properties:

Property Observation Information Gained
IR Spectroscopy Disappearance of O-H stretch; Shift in C=N stretch; Appearance of M-O, M-N bands Confirmation of coordination through hydroxyl and nitrogen atoms. bendola.com
UV-Vis Spectroscopy Ligand-based π-π, n-π transitions; d-d transition bands for transition metals Information on ligand coordination and metal ion geometry.
Fluorescence Quenching or enhancement of ligand fluorescence upon metal binding Basis for sensing applications. nih.gov

| Magnetic Susceptibility | Paramagnetism (if unpaired electrons are present); Diamagnetism (no unpaired electrons) | Determination of metal ion's spin state and oxidation state. uomustansiriyah.edu.iq |

Rational Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Quinolin-7-ol Units

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govmdpi.com The versatile coordination ability and rigid structure of the quinoline scaffold make its derivatives excellent candidates for use as linkers in the construction of these materials.

While specific MOFs built from Quinolin-7-ol are not widely reported, research on analogous quinoline-based ligands demonstrates their suitability for this purpose. For example, a luminescent Zr(IV)-based MOF was synthesized using quinoline-2,6-dicarboxylic acid as the organic linker. rsc.org In another study, a bis(8-hydroxyquinoline) ligand was used to create a zinc-based conjugated coordination polymer that exhibited good solubility and strong fluorescence. rsc.org The design of these materials involves selecting a ligand with appropriate functional groups (like carboxylates or additional nitrogen donors) to facilitate the formation of extended networks. Derivatizing Quinolin-7-ol with such groups could enable its use as a linker to create novel 1D, 2D, or 3D coordination polymers with potentially interesting properties for applications in gas storage, catalysis, or sensing. mdpi.com

Applications of Quinolin 7 Ol Derivatives in Advanced Materials Science

Optoelectronic Materials and Photophysical Applications

The unique electronic and optical characteristics of quinolin-7-ol derivatives make them prime candidates for optoelectronic devices. ontosight.ai These compounds are frequently utilized in organic light-emitting diodes (OLEDs), photovoltaic cells, and transistors. d-nb.info Their utility stems from their chemical and thermal stability, fluorescence, electron-transporting capabilities, and the ease with which their chemical structure can be modified. researchgate.net The photophysical properties, such as absorption and emission spectra, can be modulated by introducing different substituents, which alters the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.orgresearchgate.net

Derivatives of quinolin-7-ol are extensively developed as fluorescent probes and dyes due to their favorable photophysical properties. rsc.orgnih.gov Quinoline (B57606) itself is a notable fluorophore because of its relatively small size and the nitrogen atom in its ring, which facilitates strong coordination with metal ions, often leading to highly fluorescent complexes from initially low-fluorescence compounds. nih.gov Modifications to the quinoline ring, such as the introduction of an amino group at position 6, have been shown to significantly increase fluorescence quantum yields to as high as 83%. researchgate.net

Chalcones incorporating the quinoline structure, for instance, exhibit intramolecular charge transfer and their photophysical activity can be modulated by altering electron donors and acceptors within their core structure. rsc.org Similarly, benzimidazole (B57391) quinoline derivatives have been synthesized and shown to act as effective green fluorescent dyes, with applications in bacterial imaging. researchgate.net The fluorescence efficiency of these dyes can be optimized by studying the influence of solvent polarity and pH. researchgate.net

Two-photon fluorescent probes based on quinoline have also been developed for biological imaging. For example, a probe named QNO, designed with a quinoline derivative as the fluorophore, exhibits a 12-fold fluorescence enhancement in the presence of nitric oxide (NO) and has a large two-photon action cross section, making it suitable for detecting NO in living cells and tissues. acs.org

Table 1: Photophysical Properties of Selected Quinoline Derivatives

Compound Type Key Features Application Reference(s)
Bis-quinolin-3-yl-chalcones Stokes shifts exceeding 1.5 × 104 cm−1; quantum yields affected by substituents (e.g., nitro groups act as quenchers). Fluorescent dyes, sensors, optoelectronic devices. rsc.org
7-(diethylamino)quinolin-2(1H)-one derivatives Form inclusion complexes with cucurbit d-nb.infouril (CB7), leading to increased fluorescent quantum yield. Fluorescent probes for indicator displacement assays. nih.gov
Benzimidazole quinoline derivatives Exhibit green fluorescence; photophysical properties influenced by solvent polarity and pH. Fluorescent dyes for bacterial imaging. researchgate.net
QNO (Two-photon probe) 12-fold fluorescence enhancement for NO; max two-photon absorption at 810 nm. Two-photon microscopy imaging of nitric oxide in live cells and tissues. acs.org

The 7-hydroxyquinoline (B1418103) skeleton is a key component in the design of molecular switches that operate via long-range proton transfer. mdpi.commdpi.com These systems, often referred to as "proton cranes," utilize an excited-state intramolecular proton transfer (ESIPT) as the initial step. mdpi.com In this process, a proton is transferred from the hydroxyl group of the 7-hydroxyquinoline platform to a "proton crane unit" attached to the molecule. mdpi.com

However, the efficiency of these molecular switches can be limited by competing processes, such as trans-cis isomerization around the azomethine double bond in Schiff bases derived from 7-hydroxyquinoline. mdpi.com

The principles of photosynthesis have inspired the development of artificial light-harvesting systems, where energy transfer is a critical process. rug.nlmdpi.com Quinolin-7-ol derivatives, with their tunable photophysical properties, are promising candidates for inclusion in such systems. Light-harvesting systems typically consist of donor and acceptor molecules arranged to facilitate efficient Förster resonance energy transfer (FRET). rsc.org

While direct research on "Quinolin-7-ol trihydrate" in light-harvesting systems is specific, the broader class of quinoline derivatives is relevant. The goal is to create systems where captured light energy is efficiently transferred to a reaction center. mdpi.com For example, a supramolecular artificial light-harvesting system was constructed using a blue-emitting macrocycle as a donor and an orange-fluorescing acceptor, achieving a high energy-transfer efficiency of up to 82.6% in an aqueous solution. rsc.org The adaptable photophysical properties of quinoline derivatives make them suitable for similar donor or acceptor roles in custom-designed light-harvesting architectures. d-nb.infomdpi.com

Functional Polymers and Composites Incorporating Quinolin-7-ol

Functional polymers are macromolecules designed with specific chemical groups to impart desired properties and functions. acs.org The incorporation of quinoline derivatives into polymer structures can yield materials with applications in biomedical fields and materials science. mdpi.com While the Biginelli reaction is a common method for creating functional polymers with anticancer or antioxidant properties, other polymerization techniques like atom-transfer radical polymerization (ATRP) and ring-opening polymerization (ROP) can be used to generate polymers with novel main-chain and side-chain structures. mdpi.com

Quinoline derivatives can be incorporated into polymers to create materials for optoelectronic applications or as functional composites. d-nb.infoontosight.ai For instance, quinoline-based materials are used in the active layer of polymer solar cells. d-nb.info The development of polymers containing the quinolin-7-ol moiety can lead to materials with tailored optical, electronic, or sensory properties, leveraging the inherent characteristics of the quinoline core.

Chemo- and Bio-Sensors Development

Chemosensors and biosensors are devices that use chemical or biological recognition to detect specific analytes. fh-aachen.de Quinoline derivatives are extensively used in the design of fluorescent chemosensors, particularly for the detection of metal ions. nih.gov The quinoline structure can act as a fluorophore that, upon complexing with a metal ion, exhibits a significant change in its fluorescence, allowing for sensitive detection. nih.gov

8-Amidoquinoline derivatives, for example, have been developed as fluorescent probes for the determination of zinc ions (Zn²⁺). nih.gov These probes often work through mechanisms like photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). nih.gov Similarly, quinoline-based probes have been designed for the ratiometric detection of Zn²⁺ and other ions like cadmium (Cd²⁺), sometimes demonstrating the ability for relay sensing of other molecules like pyrophosphate.

Electrochemical biosensors represent another major application area. mdpi.comfrontiersin.org These sensors convert the interaction between a biorecognition element and a target analyte into a measurable electrical signal. frontiersin.org Planar aromatic structures like quinoline are popular choices for the design of metal-based biosensors. nih.gov For example, a voltammetric biosensor using a quinoline derivative could be designed to detect specific biological molecules or environmental contaminants with high sensitivity. myu-group.co.jp

Table 2: Examples of Quinolin-7-ol Derivatives in Sensor Development

Sensor Type Analyte Principle of Operation Key Finding Reference(s)
Fluorescent Chemosensor Zinc (Zn²⁺) Chelation-Enhanced Fluorescence (CHEF) 8-amidoquinoline derivatives form highly fluorescent complexes with Zn²⁺. nih.gov
Fluorescent Chemosensor Zinc (Zn²⁺) & Cadmium (Cd²⁺) Ratiometric fluorescence response A quinoline-based probe allowed for discriminative detection of Zn²⁺ and Cd²⁺.
Fluorescent Probe Nitric Oxide (NO) Photoinduced Electron Transfer (PeT) A two-photon probe (QNO) showed a 12-fold fluorescence increase for NO. acs.org

Research into Supramolecular Assemblies and Self-Assembling Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Quinoline derivatives are valuable building blocks (tectons) in this field due to their ability to participate in interactions like C–H···π and π–π stacking. acs.org These interactions can guide the self-assembly of molecules into well-defined, functional architectures. rsc.org

For example, a gelator containing a quinoline group was synthesized and found to form stable organogels in various solvents. rsc.org This molecule could self-assemble into different structures, and the resulting organogel exhibited strong fluorescence. rsc.org The study of such systems is crucial for designing novel materials with applications ranging from drug delivery to organic electronics. acs.org

Styryl-quinoline derivatives have also been investigated for their supramolecular properties. acs.orgnih.gov The substituents on the quinoline and styryl rings can be varied to tune the weak bonding interactions, leading to the formation of diverse supramolecular structures like helices and 3D frameworks. acs.orgnih.gov A clear understanding of these structure-property relationships is essential for designing new materials for applications in fields like organic semiconductors, where face-to-face π–π stacking is beneficial. acs.orgnih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Quinolin 7 Ol Systems

Spectroscopic Characterization Techniques (e.g., 1H NMR, 13C NMR, FTIR, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural elucidation of Quinolin-7-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For quinoline (B57606) derivatives, both ¹H and ¹³C NMR are employed to confirm the structure. tsijournals.com In ¹H NMR spectra of quinoline derivatives, the chemical shifts of aromatic protons are influenced by the electronic environment and the presence of substituents. uncw.edu The analysis of ¹H and ¹³C NMR spectra is essential for confirming the identity and purity of synthesized Quinolin-7-ol. rsc.org For instance, the ¹H-NMR spectra of certain quinolinecarbaldehydes, which are structurally related to Quinolin-7-ol, show distinctive signals for aldehydic protons with chemical shifts around 10.1 and 10.5 ppm. nih.gov Similarly, the ¹³C-NMR spectra provide characteristic signals for the carbon atoms of the quinoline ring system. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of a quinoline derivative will exhibit characteristic absorption bands corresponding to C-H, C=C, C=N, and O-H stretching and bending vibrations. researchgate.net For Quinolin-7-ol, the presence of the hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. FTIR can also be used to study the hydration states of compounds by observing changes in the O-H stretching region. oatext.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of Quinolin-7-ol, the molecular ion peak would correspond to its molecular weight (145.16 g/mol ). nih.gov The fragmentation pattern can provide further structural information. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique where the components of a mixture are separated by GC and then detected by MS. nih.gov

Table 1: Spectroscopic Data for Quinolin-7-ol and Related Compounds

TechniqueCompoundObserved Signals / PeaksReference
¹H NMRQuinoline DerivativesAromatic protons show concentration-dependent chemical shifts. uncw.edu
¹³C NMRQuinolinecarbaldehydesCarbonyl carbons at ~188 and ~192 ppm. nih.gov
FTIRQuinoline Derivative (Q)Characteristic peaks for functional groups. researchgate.net
Mass Spectrometry (GC-MS)Quinolin-7-olMolecular Ion Peak: m/z 145. nih.gov

Chromatographic Separation and Detection Methods (e.g., HPLC, LC-MS/MS, GC-MS)

Chromatographic techniques are indispensable for the separation, identification, and quantification of Quinolin-7-ol, especially in complex mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinoline derivatives. researchgate.neteurasianjournals.com Reversed-phase HPLC methods, often using a C18 column, are commonly developed for the separation of these compounds. nih.govresearchgate.net The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve good resolution and peak shape. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for the trace analysis of antibiotics, including quinolones, in various samples. nih.gov It has been successfully used for the quantification of quinoline derivatives in biological matrices. nih.govtsu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable quinoline compounds. nih.gov

Development and Validation of Quantitative Analytical Methods

The development of a reliable quantitative analytical method is a critical step in the analysis of any compound. For quinoline derivatives, several LC-MS/MS methods have been developed and validated for their quantification in different matrices. nih.govtsu.edu Method validation typically involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability according to established guidelines. researchgate.netresearchgate.net For example, a validated LC-MS/MS method for a bromo-chloro-quinolin-8-ol derivative demonstrated linearity over a concentration range of 1 to 1000 ng/mL, with intra-day and inter-day accuracy and precision within 15%. nih.govtsu.edu

Trace Analysis and Purity Assessment

The ability to detect and quantify minute amounts of a substance is crucial for many applications, including environmental monitoring and pharmaceutical analysis. LC-MS/MS is a preferred technique for the trace analysis of quinolones in drinking water, with limits of quantitation often in the low nanogram-per-liter range. nih.gov Purity assessment of organic compounds is essential to ensure the quality and reliability of research findings. A combination of analytical techniques is often employed to provide a comprehensive evaluation of purity. govinfo.gov

Table 2: Chromatographic Methods for the Analysis of Quinoline Systems

TechniqueAnalyteKey Methodological DetailsReference
RP-HPLCHalquinol (mixture of chlorinated 8-hydroxyquinolines)C18 column, mobile phase of methanol and water. researchgate.net
LC-MS/MS7-bromo-5-chloroquinolin-8-olUHPLC system with a C18 column, gradient elution with formic acid in acetonitrile/water. nih.govtsu.edu
LC-MS/MSTrace antibiotics (including quinolones)Solid-phase extraction followed by LC-MS/MS analysis. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. For Quinolin-7-ol trihydrate, single-crystal X-ray diffraction (SCXRD) would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the hydrogen bonding network involving the water molecules of hydration, which is crucial for understanding the stability of the trihydrate form. rigaku.com Powder X-ray diffraction (PXRD) is used to identify the crystalline form of a bulk sample and can distinguish between different polymorphs and hydrates. rigaku.com The diffraction pattern is a unique fingerprint of a specific crystalline solid. nih.gov Studies on related compounds have shown that XRD can elucidate the crystal system, space group, and unit cell dimensions. eurjchem.com

Electrochemical Analysis Techniques

Electrochemical methods can be employed to study the redox properties of Quinolin-7-ol. Techniques such as cyclic voltammetry can provide information about the oxidation and reduction potentials of the molecule. The electrochemical behavior of quinoline derivatives has been investigated in the context of corrosion inhibition, where they have been shown to act as mixed-type inhibitors by affecting both anodic and cathodic reactions. bohrium.comresearchgate.net The adsorption of these compounds on metal surfaces can be studied using electrochemical impedance spectroscopy (EIS). bohrium.comresearchgate.net

Future Prospects and Emerging Research Areas for Quinolin 7 Ol Chemistry

Innovations in Green and Sustainable Synthesis

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. Recognizing the environmental and economic drawbacks of these classical methods, the focus of modern synthetic chemistry has shifted towards "green" and sustainable practices. This paradigm shift is driven by the principles of minimizing waste, reducing energy consumption, and utilizing environmentally benign materials.

A major area of innovation lies in the development and application of novel catalysts. Researchers are increasingly exploring the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. Nanocatalysts, in particular, are showing great promise due to their high surface area and unique reactivity, enabling efficient synthesis of quinolines under milder conditions. For instance, nano-zinc oxide has been successfully employed as an eco-friendly catalyst for the synthesis of quinolin-7-one derivatives. Other green catalysts that have been investigated include p-toluenesulfonic acid, cerium nitrate, and various metal dodecyl sulfates.

The use of greener solvents is another critical aspect of sustainable synthesis. Ethanol (B145695) and water are being explored as environmentally friendly alternatives to traditional organic solvents. Solvent-free reaction conditions, often assisted by microwave or ultrasound irradiation, are also gaining traction as they can significantly reduce reaction times and energy consumption.

Table 1: Comparison of Traditional vs. Green Synthesis Methods for Quinolines

FeatureTraditional Synthesis MethodsGreen Synthesis Innovations
Catalysts Often use stoichiometric amounts of hazardous reagents.Employ reusable heterogeneous and nanocatalysts.
Solvents Typically rely on hazardous organic solvents.Utilize greener solvents like water and ethanol, or solvent-free conditions.
Energy Often require high temperatures and long reaction times.Employ energy-efficient techniques like microwave and ultrasound.
Waste Generate significant amounts of byproducts and waste.Focus on high atom economy and waste minimization through one-pot reactions.
Reaction Conditions Frequently involve harsh and hazardous conditions.Strive for milder and safer reaction conditions.

Advanced Multi-Scale Computational Modeling

Computational modeling has become an indispensable tool in modern chemistry, offering insights that complement and guide experimental work. For quinolin-7-ol and its derivatives, advanced multi-scale computational modeling is set to play a pivotal role in accelerating discovery and understanding. These computational approaches span from the quantum mechanical level to the macroscopic scale, providing a holistic view of molecular properties and behaviors.

At the most fundamental level, Density Functional Theory (DFT) is being used to investigate the electronic structure, reactivity, and spectroscopic properties of quinolin-7-ol. DFT calculations can predict key parameters such as bond lengths, bond angles, and charge distributions, which are crucial for understanding the molecule's inherent stability and reactivity. For instance, theoretical studies have been conducted on the tautomerism of 7-hydroxyquinoline (B1418103), using DFT to predict the stability of different tautomeric forms in various environments. These calculations are vital for designing molecules with specific electronic properties, such as those used in molecular switches or sensors.

Moving up in scale, Molecular Dynamics (MD) simulations provide a dynamic picture of how quinolin-7-ol and its derivatives behave over time. MD simulations can model the interactions of these molecules with solvents, biological macromolecules like proteins, or other materials. This is particularly important for drug design, where understanding the binding affinity and dynamics of a quinoline derivative within the active site of a target protein is essential. By simulating these interactions, researchers can predict the stability of ligand-protein complexes and identify key residues involved in binding, thereby guiding the design of more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) studies represent a higher level of modeling that bridges the gap between molecular properties and biological activity. By analyzing a series of quinoline derivatives with known activities, QSAR models can identify the structural features that are most important for a desired biological effect. This information can then be used to predict the activity of new, unsynthesized compounds, significantly streamlining the drug discovery process.

The integration of these different computational methods into a multi-scale modeling framework allows for a comprehensive in-silico evaluation of quinolin-7-ol derivatives. This approach enables the prediction of a wide range of properties, from quantum mechanical characteristics to macroscopic behavior, ultimately accelerating the design and development of new functional molecules and materials.

Table 2: Applications of Computational Modeling in Quinoline Chemistry

Modeling TechniqueScaleInformation ProvidedApplications
Density Functional Theory (DFT) Quantum MechanicalElectronic structure, reactivity, spectroscopic properties, tautomerism.Design of molecular switches, catalysts, and materials with specific electronic properties.
Molecular Dynamics (MD) Atomic/MolecularDynamic behavior, conformational changes, binding affinity, solvent effects.Drug design, understanding protein-ligand interactions, material science.
QSAR Molecular/SystemCorrelation between chemical structure and biological activity.Prediction of biological activity, lead optimization in drug discovery.

Integration into Quantum Information Science

The unique electronic and photophysical properties of certain quinoline derivatives make them intriguing candidates for applications in the burgeoning field of Quantum Information Science (QIS). This area of research explores the use of quantum-mechanical phenomena, such as superposition and entanglement, to process and transmit information in ways that are impossible with classical computers. Molecular systems, including specifically designed quinoline-based compounds, are being investigated for their potential to serve as the fundamental building blocks of quantum computers, known as qubits.

One promising avenue of research is the development of molecular spin qubits . These are molecules with unpaired electrons whose spin states can be manipulated to represent the "0" and "1" of a quantum bit. The design of such molecules requires precise control over their electronic structure to ensure that the spin states are well-defined and can be reliably controlled and read out. Quinoline derivatives, with their tunable electronic properties, offer a versatile platform for creating such molecular qubits. By modifying the substituents on the quinoline ring, researchers can influence the distribution of electron density and the energy levels of the molecule, which in turn affects the properties of the spin qubit.

Another area of interest is the use of quinoline derivatives in quantum sensing . The fluorescence of certain quinoline compounds is sensitive to their local environment. This property can be harnessed to create sensors that can detect minute changes in their surroundings with high precision. In the context of QIS, these sensors could be used to probe the quantum states of other systems or to detect weak magnetic or electric fields.

Furthermore, the phenomenon of excited-state intramolecular proton transfer (ESIPT) in molecules like 7-hydroxyquinoline is being explored for its potential in creating molecular switches. These switches, which can be toggled between two different states using light, could form the basis of optical data storage or processing elements in future quantum computing architectures. Theoretical studies, often employing DFT and TD-DFT calculations, are crucial for designing molecules where this proton transfer process can be controlled with high fidelity.

The integration of quinolin-7-ol and its derivatives into QIS is still in its early stages, but the inherent tunability and rich photophysical behavior of these molecules make them a compelling platform for future research and development in this cutting-edge field.

Table 3: Potential Roles of Quinolin-7-ol Derivatives in Quantum Information Science

QIS ApplicationRelevant Property of Quinoline DerivativeResearch Focus
Molecular Qubits Tunable electronic structure, stable spin states.Design and synthesis of quinoline-based molecules with long-lived, controllable spin states.
Quantum Sensing Environment-sensitive fluorescence.Development of fluorescent quinoline probes for high-precision sensing of local quantum environments.
Molecular Switches Excited-State Intramolecular Proton Transfer (ESIPT).Engineering of light-activated molecular switches for optical data processing and storage.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Quinolin-7-ol trihydrate, and how can purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves cyclization reactions (e.g., Skraup or Doebner-Miller synthesis) under controlled temperature and pH. Purification steps, such as recrystallization or column chromatography, should be followed by analytical validation using HPLC (for purity assessment) and NMR spectroscopy (structural confirmation) . For new compounds, provide full characterization data (e.g., elemental analysis, FTIR) to confirm identity and purity, as per IUPAC guidelines .

Q. How should researchers design experiments to assess the physicochemical properties of this compound?

  • Methodological Answer : Prioritize solubility studies (in solvents like DMSO or water), thermal stability via TGA/DSC, and hygroscopicity testing. Use standardized protocols, such as USP dissolution apparatus for solubility, and ensure replicates (n ≥ 3) to account for variability. Reference existing data for similar quinoline derivatives to identify critical parameters (e.g., pH-dependent stability) .

Q. What frameworks guide the formulation of rigorous research questions for studying this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: "How does pH (Intervention) affect the stability (Outcome) of this compound (Population) compared to anhydrous analogs (Comparison)?" .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound formulations for enhanced stability or bioavailability?

  • Methodological Answer : Use Design-Expert® or similar software to apply Central Composite Design (CCD) or Box-Behnken models. Define independent variables (e.g., excipient ratios, processing temperature) and dependent responses (e.g., dissolution rate, degradation kinetics). Validate predictions via desirability functions and confirmatory experiments .

Q. What strategies resolve contradictions in stability data across studies involving this compound?

  • Methodological Answer : Conduct sensitivity analysis to identify critical factors (e.g., humidity, light exposure). Replicate studies under standardized ICH Q1A conditions and perform meta-analysis to reconcile discrepancies. Cross-validate using orthogonal techniques (e.g., XRD for crystallinity changes alongside HPLC stability assays) .

Q. How to integrate computational modeling with experimental data to predict this compound’s interactions in biological systems?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) or MD simulations (GROMACS) to study ligand-receptor interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition studies). Use QSAR models to correlate structural features (e.g., logP, H-bond donors) with activity .

Q. What mixed-methods approaches are suitable for studying this compound’s mechanism of action?

  • Methodological Answer : Combine quantitative techniques (e.g., LC-MS for metabolite profiling) with qualitative methods like semi-structured interviews to explore researcher biases in data interpretation. Use triangulation to cross-verify findings and address limitations of single-method studies .

Data Presentation & Ethical Considerations

  • Tables/Figures : Limit to 3–5 critical tables/graphs in the main text (e.g., stability profiles, optimization models). Include confidence intervals and p-values where applicable .
  • Ethics : Declare conflicts of interest and obtain IRB approval if human-derived data are used. Share raw data via repositories like Zenodo to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.